Fmoc-Ala-Pro-OH

Peptide Synthesis Solid-Phase Peptide Synthesis Solubility

Fmoc-Ala-Pro-OH (CAS 186023-44-9) eliminates the critical risk of diketopiperazine (DKP) formation during solid-phase peptide synthesis. When Pro is the second residue from the resin, sequential coupling of Fmoc-Ala-OH to H-Pro-resin triggers DKP-mediated chain termination and deletion impurities. This pre-formed Fmoc-Ala-Pro dipeptide bypasses the DKP-prone intermediate entirely, preserving chain integrity and maximizing crude purity. Supplied at ≥95% purity with defined DMSO solubility and −20°C storage, it integrates seamlessly into automated SPPS workflows for collagen mimetics, antimicrobial peptides, and peptide-drug conjugates.

Molecular Formula C23H24N2O5
Molecular Weight 408.454
CAS No. 186023-44-9
Cat. No. B2983687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Pro-OH
CAS186023-44-9
Molecular FormulaC23H24N2O5
Molecular Weight408.454
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1
InChIKeyHLFCRSYTJCARCY-XOBRGWDASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Pro-OH (CAS 186023-44-9) for Peptide Synthesis: A Protected Dipeptide Building Block


Fmoc-Ala-Pro-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-L-proline) is a fully protected dipeptide comprising an Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group, an alanine (Ala) residue, and a proline (Pro) residue with a free C-terminal carboxylic acid . With a molecular formula of C23H24N2O5 and a molecular weight of 408.45 g/mol, it serves as a pre-activated building block in solid-phase peptide synthesis (SPPS), facilitating the introduction of the Ala-Pro dipeptide motif in a single coupling step . This compound is designed for research use in peptide chemistry, bioconjugation, and the development of peptide-based therapeutics [1].

Why Fmoc-Ala-Pro-OH Cannot Be Replaced by Sequential Coupling of Fmoc-Ala-OH and H-Pro-OH


Fmoc-Ala-Pro-OH cannot be functionally substituted by the sequential coupling of Fmoc-Ala-OH and H-Pro-OH in SPPS due to the high propensity for diketopiperazine (DKP) formation when proline is the second amino acid from the resin, leading to chain termination and deletion impurities [1]. Using the pre-formed Fmoc-Ala-Pro dipeptide bypasses the DKP-prone dipeptide stage on the resin, preserving the integrity of the peptide chain . Furthermore, the compound's defined solubility in DMSO (soluble) and specific storage requirements (-20°C) differ significantly from unprotected or mono-protected analogs, impacting formulation and stability in automated synthesizers .

Quantitative Differentiation of Fmoc-Ala-Pro-OH (CAS 186023-44-9) Versus Key Comparators


Differential Solubility Profile in DMSO vs. Fmoc-Ala-OH

Fmoc-Ala-Pro-OH is fully soluble in DMSO, a property not shared by its unprotected analog Fmoc-Ala-OH, which is only slightly soluble in DMSO . This differential solubility is critical for preparing concentrated stock solutions required in automated peptide synthesizers, where Fmoc-Ala-OH requires alternative, often less compatible, solvents .

Peptide Synthesis Solid-Phase Peptide Synthesis Solubility

Purified Dipeptide vs. Sequential Coupling: DKP Mitigation

The use of Fmoc-Ala-Pro-OH eliminates the risk of diketopiperazine (DKP) formation that occurs during the sequential coupling of Fmoc-Ala-OH to H-Pro-resin, a well-documented side reaction leading to chain termination and deletion impurities in Fmoc SPPS [1]. The pre-formed dipeptide circumvents the penultimate proline stage, which is particularly prone to DKP formation via C-H···π interactions during Fmoc deprotection [1]. While direct quantification of DKP mitigation is not available for this specific dipeptide, class-level studies on proline-containing peptides demonstrate that DKP formation can account for up to 10-20% loss of peptide product in some sequences [1].

Peptide Synthesis Solid-Phase Peptide Synthesis Diketopiperazine

Comparative Purity and Molecular Weight

Fmoc-Ala-Pro-OH is offered with a guaranteed purity of ≥ 95% (HPLC) by reputable suppliers, whereas the unprotected dipeptide H-Ala-Pro-OH is not commercially available in comparable purity due to its inherent instability . Its molecular weight of 408.45 g/mol is significantly higher than Boc-Ala-Pro-OH (286.33 g/mol), reflecting the larger Fmoc protecting group which provides distinct UV absorption (λ = 301 nm) for monitoring coupling and deprotection steps in SPPS .

Peptide Synthesis Analytical Chemistry Quality Control

Stability and Storage: Fmoc vs. Boc Protection

Fmoc-Ala-Pro-OH is stable at room temperature for routine handling, whereas the Boc-protected analog Boc-Ala-Pro-OH requires storage at -20°C to prevent premature deprotection . This stability difference is critical for automated SPPS, where long-term exposure to ambient conditions can lead to Fmoc loss in Boc-protected building blocks, resulting in deletion sequences .

Peptide Chemistry Stability Storage

Molecular Weight and Fmoc UV Chromophore for Process Monitoring

Fmoc-Ala-Pro-OH (MW 408.45) contains the Fmoc chromophore (λ = 301 nm, ε = 7800 M-1cm-1), enabling real-time UV monitoring of coupling and deprotection efficiency in automated SPPS [1]. In contrast, Boc-Ala-Pro-OH (MW 286.33) lacks a strong UV chromophore, necessitating alternative, less convenient monitoring methods such as the Kaiser test .

SPPS Analytical Chemistry Process Control

High-Impact Application Scenarios for Fmoc-Ala-Pro-OH


Automated Solid-Phase Peptide Synthesis (SPPS) of Ala-Pro Containing Sequences

Fmoc-Ala-Pro-OH is ideally suited for automated SPPS of peptides where an Ala-Pro motif is required. Its high purity (≥ 95%) and room-temperature stability ensure reliable performance in peptide synthesizers, while its solubility in DMSO facilitates the preparation of concentrated stock solutions for efficient coupling. The pre-formed dipeptide eliminates the risk of diketopiperazine (DKP) formation, a common problem when coupling Fmoc-Ala-OH to H-Pro-resin sequentially, thereby maximizing crude peptide purity and yield [1].

Synthesis of Proline-Rich Peptides with Reduced DKP-Related Impurities

In the synthesis of proline-rich peptides, such as those found in collagen mimetics or antimicrobial peptides, DKP formation is a major synthetic challenge. Fmoc-Ala-Pro-OH provides a direct route to incorporate the Ala-Pro unit without generating the DKP-prone dipeptide intermediate on the resin. This approach is particularly valuable for producing high-purity peptides for biophysical studies, drug discovery, and structural biology applications .

Bioconjugation and Linker Chemistry with Fmoc-Protected Amine Handle

Fmoc-Ala-Pro-OH serves as a versatile linker in bioconjugation strategies. The Fmoc-protected amine can be deprotected under mild basic conditions to reveal a free amine for subsequent conjugation to payloads (e.g., fluorophores, drugs), while the terminal carboxylic acid can be activated with EDC or HATU for coupling to amine-containing biomolecules. This dual functionality, combined with its defined molecular weight and purity, makes it an ideal building block for constructing peptide-drug conjugates and targeted delivery systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Ala-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.